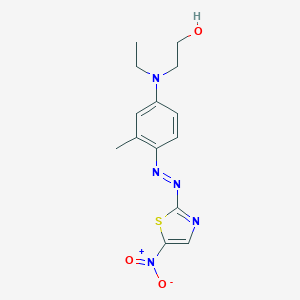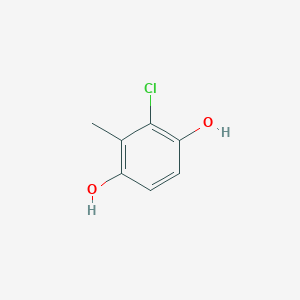
2-Chloro-3-methylbenzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-methylbenzene-1,4-diol (CMBD) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. CMBD is a derivative of hydroquinone, which is widely used in the production of photographic developers, antioxidants, and polymerization inhibitors. However, CMBD has unique properties that make it a promising candidate for further research and development.
作用機序
The mechanism of action of 2-Chloro-3-methylbenzene-1,4-diol is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the induction of apoptosis. 2-Chloro-3-methylbenzene-1,4-diol has been shown to increase the levels of intracellular ROS, which can lead to oxidative stress and cell death. Additionally, 2-Chloro-3-methylbenzene-1,4-diol has been shown to activate the caspase pathway, which is involved in the regulation of apoptosis.
生化学的および生理学的効果
2-Chloro-3-methylbenzene-1,4-diol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase, which is involved in the production of melanin. Additionally, 2-Chloro-3-methylbenzene-1,4-diol has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One advantage of using 2-Chloro-3-methylbenzene-1,4-diol in lab experiments is its relatively simple synthesis method. Additionally, 2-Chloro-3-methylbenzene-1,4-diol has been shown to have a range of potential applications, making it a versatile compound for research. However, one limitation of using 2-Chloro-3-methylbenzene-1,4-diol is its potential toxicity. Studies have shown that 2-Chloro-3-methylbenzene-1,4-diol can be toxic to certain cell types at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 2-Chloro-3-methylbenzene-1,4-diol. One area of interest is its potential use in cancer therapy. Further studies are needed to fully understand the mechanism of action of 2-Chloro-3-methylbenzene-1,4-diol and to determine its efficacy in vivo. Additionally, 2-Chloro-3-methylbenzene-1,4-diol may have applications in the development of new antimicrobial agents or as a potential treatment for inflammatory conditions. Further research is needed to fully explore these potential applications.
合成法
The synthesis of 2-Chloro-3-methylbenzene-1,4-diol involves the reaction of 3-chloro-4-methylphenol with sodium hydroxide and sodium hypochlorite. The reaction proceeds through a series of steps, including oxidation, chlorination, and deprotonation. The resulting product is a white crystalline solid with a melting point of 171-173 °C.
科学的研究の応用
2-Chloro-3-methylbenzene-1,4-diol has been studied for its potential use as an antioxidant and antimicrobial agent. It has been shown to have strong radical scavenging activity and can inhibit the growth of various bacteria and fungi. Additionally, 2-Chloro-3-methylbenzene-1,4-diol has been investigated for its potential use in cancer therapy. Studies have shown that 2-Chloro-3-methylbenzene-1,4-diol can induce apoptosis (programmed cell death) in cancer cells, making it a potential chemotherapeutic agent.
特性
CAS番号 |
10551-38-9 |
|---|---|
製品名 |
2-Chloro-3-methylbenzene-1,4-diol |
分子式 |
C7H7ClO2 |
分子量 |
158.58 g/mol |
IUPAC名 |
2-chloro-3-methylbenzene-1,4-diol |
InChI |
InChI=1S/C7H7ClO2/c1-4-5(9)2-3-6(10)7(4)8/h2-3,9-10H,1H3 |
InChIキー |
GKQZDIPRXDPUTL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)O)O |
正規SMILES |
CC1=C(C=CC(=C1Cl)O)O |
同義語 |
Hydroquinone, 2-chloro-3-methyl- (7CI,8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



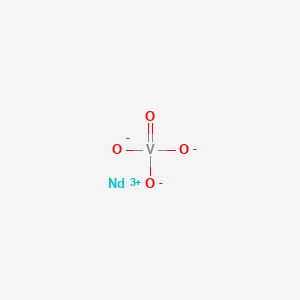
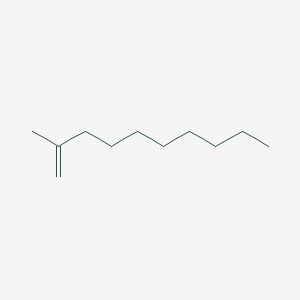
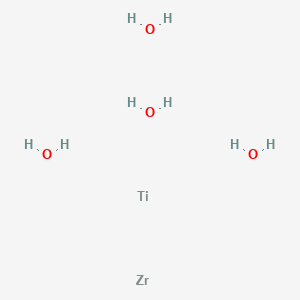
![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)
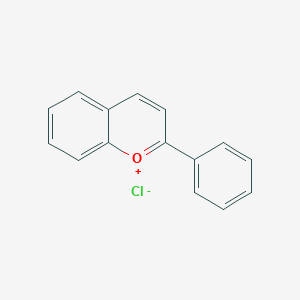
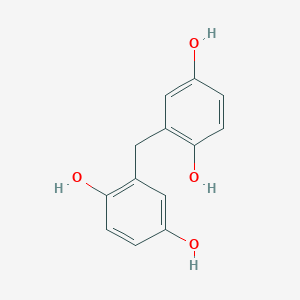
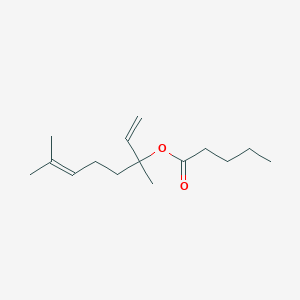
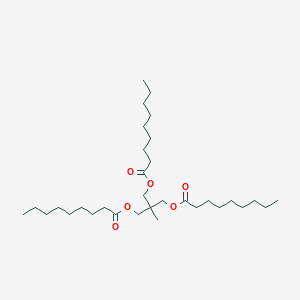
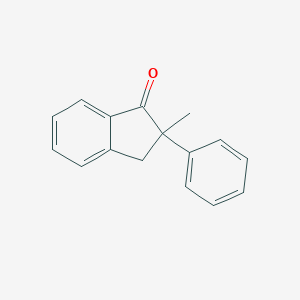
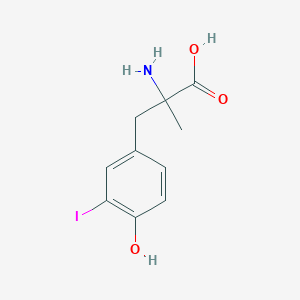
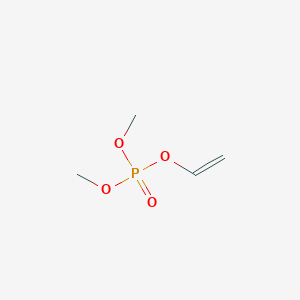
![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)
